molecular formula C21H15N3O5S2 B2717312 ethyl 4-methyl-2-oxo-12-(2-oxochromen-3-yl)-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraene-5-carboxylate CAS No. 865654-96-2

ethyl 4-methyl-2-oxo-12-(2-oxochromen-3-yl)-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraene-5-carboxylate

Cat. No.: B2717312
CAS No.: 865654-96-2
M. Wt: 453.49
InChI Key: HBNBANHFDNIMHU-UHFFFAOYSA-N
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Description

Ethyl 8-methyl-9-oxo-2-(2-oxo-2H-chromen-3-yl)-3H,9H-thieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxylate is a complex heterocyclic compound. It is characterized by the presence of multiple fused rings, including chromen, thieno, pyrimido, and thiadiazine moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 8-methyl-9-oxo-2-(2-oxo-2H-chromen-3-yl)-3H,9H-thieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxylate typically involves multi-step reactions. The process begins with the preparation of the chromen and thieno intermediates, which are then fused with pyrimido and thiadiazine rings under specific conditions. Common reagents used in these reactions include ethyl chloroformate, various amines, and sulfur-containing compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required standards for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-methyl-9-oxo-2-(2-oxo-2H-chromen-3-yl)-3H,9H-thieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions include various derivatives with modified functional groups, which can exhibit different biological activities and properties. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 8-methyl-9-oxo-2-(2-oxo-2H-chromen-3-yl)-3H,9H-thieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 8-methyl-9-oxo-2-(2-oxo-2H-chromen-3-yl)-3H,9H-thieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with fused ring systems, such as:

Uniqueness

Ethyl 8-methyl-9-oxo-2-(2-oxo-2H-chromen-3-yl)-3H,9H-thieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxylate is unique due to its complex structure, which combines multiple heterocyclic rings.

Properties

IUPAC Name

ethyl 4-methyl-2-oxo-12-(2-oxochromen-3-yl)-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O5S2/c1-3-28-20(27)16-10(2)15-17(31-16)22-21-24(18(15)25)23-13(9-30-21)12-8-11-6-4-5-7-14(11)29-19(12)26/h4-8H,3,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBNBANHFDNIMHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=C3N(C2=O)N=C(CS3)C4=CC5=CC=CC=C5OC4=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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